molecular formula C15H14ClNO2 B5000839 5-chloro-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

5-chloro-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5000839
M. Wt: 275.73 g/mol
InChI Key: LXRKHSCGMSSWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potent inhibitory effects on several signaling pathways, including the fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) pathways.

Mechanism of Action

5-chloro-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione works by binding to the ATP-binding site of the FGF receptor and inhibiting its activity. This leads to downstream effects on the FGF and VEGF signaling pathways, including inhibition of angiogenesis and tumor growth. This compound has also been found to have effects on other signaling pathways, such as the insulin-like growth factor (IGF) pathway.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation and migration of endothelial cells, which are involved in angiogenesis. In vivo studies have shown that this compound inhibits tumor growth and angiogenesis in several animal models. This compound has also been found to have effects on bone development and regeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for the FGF receptor, which allows for targeted inhibition of the FGF signaling pathway. However, this compound has been found to have off-target effects on other signaling pathways, such as the IGF pathway. Additionally, the use of this compound in lab experiments requires careful consideration of dosage and timing to avoid toxicity and off-target effects.

Future Directions

Future research on 5-chloro-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione could explore its potential as a therapeutic agent for cancer treatment, as well as its effects on other signaling pathways and physiological processes. Additionally, the development of more specific inhibitors of the FGF receptor could improve the specificity and efficacy of targeting the FGF signaling pathway.

Synthesis Methods

The synthesis of 5-chloro-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves a multi-step process that starts with the reaction of 2-methylphenylamine with ethyl acetoacetate to form an intermediate product. This intermediate is then reacted with phthalic anhydride to yield the final product, this compound. The synthesis of this compound has been optimized in several studies to increase the yield and purity of the compound.

Scientific Research Applications

5-chloro-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a tool to study the FGF and VEGF signaling pathways. These pathways play important roles in angiogenesis, embryonic development, and tumor growth. This compound has been found to inhibit angiogenesis and tumor growth in several animal models, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

5-chloro-2-(2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(16)8-12(11)15(17)19/h2-6,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRKHSCGMSSWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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